Leucocianidol
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Overview
Description
- It can be synthesized from (+)-dihydroquercetin through reduction with sodium borohydride .
- Leucocyanidin serves as a precursor to other compounds, including cyanidin .
- It has been found in various plants, such as horse chestnut, cashew, cherry, and peanut.
Leucocyanidin: . It lacks color and is a member of the flavonoid family.
Preparation Methods
Synthetic Route: Reduction of (+)-dihydroquercetin with sodium borohydride.
Reaction Conditions: Ambient conditions at pH 5.
Industrial Production: Not widely used industrially.
Chemical Reactions Analysis
Reactions: Leucocyanidin can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Leucocyanidin contributes to the understanding of flavonoid biosynthesis and reactivity.
Biology: Its role in plant defense mechanisms and pigmentation.
Medicine: Potential applications in capillary fragility, hemorrhoids, and venolymphatic insufficiency.
Industry: Limited industrial applications.
Mechanism of Action
- Leucocyanidin’s effects are not fully elucidated.
- It may interact with molecular targets and pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Unique Features: Leucocyanidin’s colorless nature and specific biosynthetic pathway.
Similar Compounds: Other flavonoids like , , and .
Properties
CAS No. |
93527-39-0 |
---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1 |
InChI Key |
SBZWTSHAFILOTE-SOUVJXGZSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Synonyms |
3,3',4,4',5,7-flavanhexanol 3,3',4,4',5,7-hexahydroflavane 5,7,3,4-tetrahydroxyflavan-3',4'-diol flavanhexanol leucocyanidin leucodyanidol Resivit Venen Tabs |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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